BenchChemオンラインストアへようこそ!

Canertinib

Kinase Inhibition EGFR Family IC50

Canertinib (CI-1033) is an irreversible, covalent pan-ErbB inhibitor with sustained target suppression post-washout—unlike reversible EGFR inhibitors. It retains nanomolar potency against EGFR L858R/T790M (IC50=0.064 μM), making it an essential benchmark for resistance mechanism studies, mutant-selective inhibitor screening, and PROTAC development. Its unique pan-ErbB potency hierarchy (EGFR>HER4>HER2) differentiates it from Afatinib, Neratinib, and Dacomitinib. In A431 xenografts, oral dosing yields >50-day tumor growth delays, minimizing re-dosing frequency and pharmacokinetic variability. Select Canertinib when irreversible, covalent pan-ErbB blockade is the critical experimental variable.

Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol
CAS No. 267243-28-7
Cat. No. B1668258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanertinib
CAS267243-28-7
SynonymsCI1033;  CI1033;  CI-1033;  PD183805;  PD183805;  PD183805;  Canertinib free base;  Canertinib
Molecular FormulaC24H25ClFN5O3
Molecular Weight485.9 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4
InChIInChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29)
InChIKeyOMZCMEYTWSXEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Canertinib (CI-1033): Pan-ErbB Irreversible Tyrosine Kinase Inhibitor for Scientific Research


Canertinib (CAS 267243-28-7), also known as CI-1033 or PD-183805, is an orally bioavailable, quinazoline-based small molecule that functions as a potent, irreversible, covalent pan-ErbB tyrosine kinase inhibitor [1]. Its primary molecular targets are the epidermal growth factor receptor family, specifically EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4), where it binds covalently to a conserved cysteine residue within the ATP-binding pocket [2]. Developed initially by Pfizer, Canertinib advanced to Phase II clinical trials for various solid tumors, including non-small cell lung cancer and breast cancer, but was later discontinued as a therapeutic candidate [3]. As a research tool, it provides a well-characterized scaffold for investigating pan-ErbB signaling blockade and serves as a comparator for newer generation, more selective, or mutant-specific EGFR inhibitors.

Why Canertinib (CI-1033) Cannot Be Substituted by Other Pan-ErbB or EGFR Inhibitors


In research and procurement contexts, Canertinib (CI-1033) cannot be treated as a simple substitute for other pan-ErbB inhibitors (e.g., Afatinib, Neratinib, Dacomitinib, Lapatinib) or reversible EGFR inhibitors (e.g., Gefitinib, Erlotinib). Its differentiation rests on a specific combination of quantitative properties: a pan-ErbB inhibition profile with a unique potency hierarchy across ErbB family members that differs from all comparators [1], a verified irreversible, covalent binding mechanism that provides sustained target suppression even after compound washout [2], and a distinct profile of inhibitory activity against clinically relevant EGFR mutants, including those harboring the T790M gatekeeper mutation [3]. These quantitative and mechanistic features make Canertinib a distinct and non-interchangeable tool compound for studies where these specific parameters are critical variables.

Quantitative Evidence Differentiating Canertinib (CI-1033) from Structural and Functional Analogs


Canertinib Exhibits a Distinct Pan-ErbB Potency Profile Compared to Marketed Irreversible Inhibitors

Canertinib demonstrates a pan-ErbB inhibition profile with a unique potency hierarchy. A direct head-to-head comparison shows that its potency against HER2 (IC50 = 11 nM) is substantially greater than that of Dacomitinib (IC50 = 45.7 nM) and Neratinib (IC50 = 59 nM) [1]. Conversely, its potency against EGFR (IC50 = 1.8 nM) is less than that of Afatinib (IC50 = 0.5 nM) but greater than that of Neratinib (IC50 = 92 nM) [1]. This specific potency fingerprint across EGFR, HER2, and HER4 is not replicated by any of the marketed irreversible pan-ErbB inhibitors.

Kinase Inhibition EGFR Family IC50 Comparative Pharmacology

Canertinib Maintains Irreversible Target Inhibition Following Compound Washout, Unlike Reversible Inhibitors

The irreversible, covalent binding mechanism of Canertinib provides sustained suppression of EGFR autophosphorylation even after the compound is removed from the extracellular medium. In a direct functional assay using human A431 epidermoid carcinoma cells, a 1-hour treatment with Canertinib (1 μM) followed by compound washout resulted in continued and substantial inhibition of EGF-stimulated EGFR autophosphorylation measured 5 hours post-washout [1]. This sustained target suppression is a defining characteristic of irreversible inhibitors and contrasts sharply with reversible EGFR inhibitors like Gefitinib and Erlotinib, whose inhibitory effects rapidly diminish upon washout due to their equilibrium-binding mechanism.

Covalent Inhibition Washout Target Engagement EGFR

Canertinib Demonstrates Superior Inhibition of Proliferation in NF1 MPNST Cells Compared to Gefitinib

In a cross-study comparable analysis using malignant peripheral nerve sheath tumor (MPNST) cell lines derived from neurofibromatosis type 1 (NF1) patients, the pan-ErbB inhibitor Canertinib exhibited a significantly stronger anti-proliferative effect compared to the EGFR-selective reversible inhibitor Gefitinib [1]. While Gefitinib showed only marginal inhibition of NF1 MPNST cell proliferation, Canertinib strongly suppressed cell growth, suggesting that effective blockade of these tumors requires inhibition of multiple ErbB family members beyond EGFR alone [1]. This functional difference underscores the advantage of pan-ErbB inhibition in specific cellular contexts.

Neurofibromatosis MPNST Cell Proliferation Gefitinib Comparison

Canertinib Displays Activity Against EGFR T790M Mutant Cells, a Known Resistance Mechanism to Reversible Inhibitors

Canertinib retains inhibitory activity against human non-small cell lung cancer (NSCLC) cells harboring the EGFR L858R/T790M double mutant, a common genetic alteration that confers acquired resistance to first-generation reversible EGFR inhibitors like Gefitinib and Erlotinib . In a direct functional assay, Canertinib inhibited the growth of NCI-H1975 cells (L858R/T790M mutant) with an IC50 of 0.064 μM in an MTS assay . This is in stark contrast to reversible EGFR inhibitors, which typically show >100-fold reduced potency against this mutant due to the T790M mutation's restoration of ATP affinity [1].

EGFR Mutants T790M Drug Resistance NSCLC

Canertinib Demonstrates Prolonged Tumor Growth Delay in A431 Xenograft Models Following Oral Administration

In an in vivo efficacy study using A431 human epidermoid carcinoma xenografts in mice, oral administration of Canertinib resulted in significant and prolonged tumor growth delay. Specifically, Canertinib treatment produced growth delays exceeding 50 days following oral dosing [1]. This level of sustained in vivo efficacy is a characteristic feature of irreversible inhibitors with long target residence times and is consistent with its washout-resistant biochemical profile. While comparable quantitative growth delay data for other inhibitors in the exact same model are not available from a single source, the magnitude of the effect (>50 days) is notable for a small molecule kinase inhibitor in this model .

Xenograft In Vivo Efficacy A431 Tumor Growth Delay

Specific Research Applications Where Canertinib (CI-1033) Provides Unique Scientific Value


Investigating the Functional Consequences of Sustained, Irreversible Pan-ErbB Blockade vs. Reversible Inhibition

Canertinib's demonstrated irreversible binding and sustained inhibition of EGFR autophosphorylation after compound washout [1] make it an ideal tool for comparative studies against reversible EGFR inhibitors (e.g., Gefitinib, Erlotinib). Researchers can use Canertinib to dissect the differential effects of prolonged vs. transient target suppression on downstream signaling pathway adaptation, feedback activation, and the emergence of resistance mechanisms in vitro. Its distinct potency profile across ErbB family members further allows for the interrogation of the specific contributions of HER2 and HER4 co-blockade to these long-term effects.

Establishing a Baseline Pan-ErbB Inhibitor Control for Studies of T790M-Mediated Resistance in NSCLC Models

Given that Canertinib retains nanomolar potency against NSCLC cells harboring the EGFR L858R/T790M double mutant (IC50 = 0.064 μM) [1], it serves as an essential control compound for experiments investigating resistance to first-generation reversible EGFR inhibitors. Researchers developing novel mutant-selective inhibitors or PROTACs can benchmark their compounds against Canertinib to assess whether they offer improved potency, selectivity, or degradation efficiency against this clinically relevant resistant mutant .

Long-Term In Vivo Xenograft Studies Requiring Sustained Target Suppression with Oral Dosing

For in vivo efficacy studies in xenograft models (e.g., A431, RaH3/RaH5 melanoma), Canertinib provides a well-characterized, orally bioavailable agent that yields prolonged tumor growth delays (>50 days) [1]. This sustained effect, linked to its irreversible mechanism, reduces the need for frequent re-dosing and minimizes pharmacokinetic variability. It is particularly useful as a reference standard in studies evaluating combination therapies or novel drug delivery formulations where a stable and predictable pan-ErbB blockade is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Canertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.